Bitolterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Bronchodilation

Bitolterol belongs to a class of drugs called beta-2 adrenergic agonists. These medications mimic the effects of adrenaline on specific receptors in the lungs. When Bitolterol binds to these beta-2 adrenergic receptors, it relaxes the smooth muscles surrounding the airways, leading to bronchodilation (widening of the airways) []. This improved airflow allows for easier breathing, which is beneficial in asthma and other conditions causing airway constriction.

Researchers are interested in understanding the specific mechanisms by which Bitolterol interacts with beta-2 receptors and the downstream signaling pathways that lead to bronchodilation. This knowledge can help develop new and improved bronchodilators with better efficacy and fewer side effects [].

Anti-inflammatory Properties

While Bitolterol's primary function is bronchodilation, some research suggests it might have additional anti-inflammatory properties. Asthma is characterized by airway inflammation alongside airway constriction. Studies have investigated whether Bitolterol can reduce airway inflammation alongside its bronchodilatory effects [].

These studies have yielded mixed results. Some suggest a modest anti-inflammatory effect of Bitolterol, while others show minimal impact on inflammation. Further research is needed to determine the extent of Bitolterol's anti-inflammatory properties and their potential role in asthma management [].

Combination Therapies

Bitolterol is often used in combination with inhaled corticosteroids for better asthma control. Corticosteroids effectively reduce airway inflammation, while Bitolterol provides rapid relief of bronchospasm (airway narrowing). Researchers are exploring the optimal dosing regimens and combinations of Bitolterol with other medications to achieve the best possible treatment outcomes for asthma patients [].

Bitolterol, chemically known as bitolterol mesylate, is a short-acting β2 adrenergic receptor agonist primarily used for the relief of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). As a prodrug, it is biologically inactive until metabolized into its active form, colterol, which occurs via hydrolysis by esterases in the lungs. This compound facilitates bronchodilation by relaxing the smooth muscles surrounding the bronchial passages, thereby improving airflow .

Bitolterol undergoes hydrolysis to yield colterol, its active metabolite. The reaction can be summarized as follows:

This conversion is crucial for its therapeutic effect, as colterol directly activates β2 adrenergic receptors, leading to bronchodilation. The structural formula of bitolterol is with a molar mass of approximately 461.55 g/mol .

Bitolterol exhibits bronchodilator activity through its mechanism as a β2 adrenergic receptor agonist. Upon activation of these receptors, it stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate levels. This cascade results in smooth muscle relaxation and dilation of the airways. It has been shown to have a rapid onset of action (approximately 2-5 minutes) and can last up to 6-8 hours .

The synthesis of bitolterol involves several steps:

- Starting Materials: The synthesis typically begins with the appropriate aromatic compounds and tert-butylamine.

- Esterification: The formation of diester linkages through reaction with carboxylic acids.

- Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate bitolterol mesylate.

The detailed synthetic route may vary depending on specific laboratory protocols but generally follows these principles .

Bitolterol was primarily indicated for:

- Asthma Management: Effective in relieving bronchospasm during acute asthma attacks.

- Chronic Obstructive Pulmonary Disease: Used to alleviate symptoms associated with COPD.

- Exercise-Induced Bronchospasm: Demonstrated efficacy in preventing exercise-induced symptoms in some patients.

Despite its effectiveness, bitolterol was withdrawn from the market in 2001 due to safety concerns and the availability of alternative treatments .

Bitolterol may interact with other medications, particularly those affecting cardiovascular function. Notably:

- It may decrease the antihypertensive effects of drugs like eplerenone and epoprostenol.

- Co-administration with theophylline has not shown significant cardiotoxic effects, making it safer for use in patients requiring both treatments .

Bitolterol shares similarities with other β2 adrenergic agonists but has unique characteristics due to its prodrug nature. Below is a comparison table highlighting these compounds:

| Compound | Mechanism of Action | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| Bitolterol | β2 adrenergic agonist | Short (6-8 hours) | Yes | Converted to colterol for activity |

| Albuterol | β2 adrenergic agonist | Short (4-6 hours) | No | Directly active; widely used |

| Terbutaline | β2 adrenergic agonist | Intermediate (12 hours) | No | Also has uterine relaxant properties |

| Salmeterol | β2 adrenergic agonist | Long (12 hours) | No | Long-acting; used for maintenance therapy |

Bitolterol's unique aspect lies in its requirement for metabolic activation, distinguishing it from other direct-acting agents like albuterol and terbutaline .

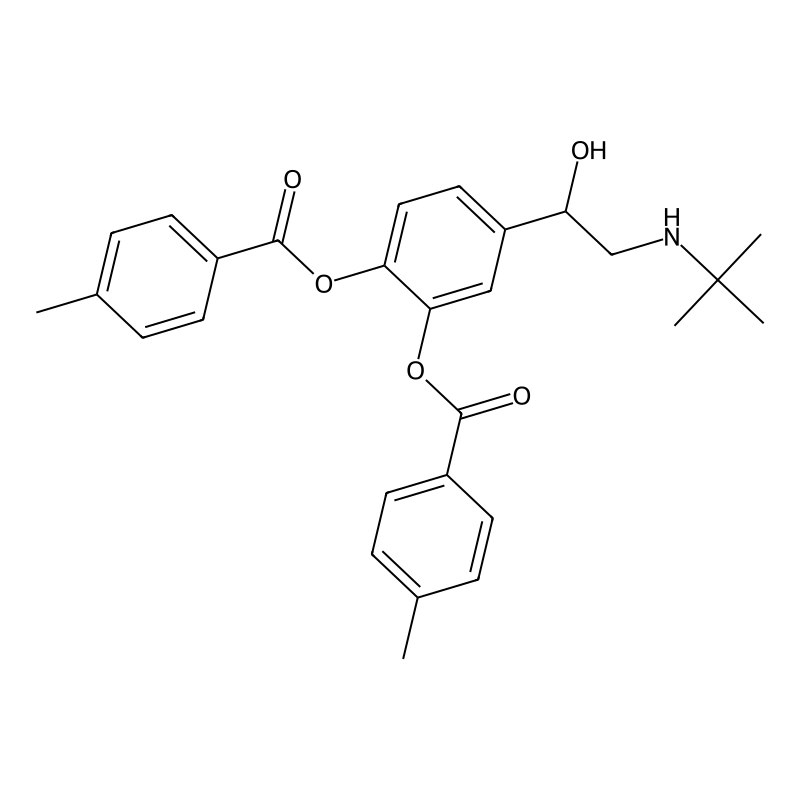

Bitolterol represents a complex organic molecule with multiple systematic names reflecting its structural complexity. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bitolterol is 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyloxy)phenyl 4-methylbenzoate [1] [2] [3]. This systematic name accurately describes the molecular architecture, identifying the positions of functional groups and their chemical connectivity.

Alternative systematic names include 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyloxy)phenyl 4-methylbenzoate [4] [5] and [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate [1] [6]. The Chemical Abstracts Service (CAS) name is 4-methylbenzoic acid 4-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-1,2-phenylene ester [7]. Additional nomenclature variations include p-toluic acid 4-[2-(t-butylamino)-1-hydroxyethyl]-o-phenylene ester and bis(4-methylbenzoic acid) 4-[2-(tert-butylamino)-1-hydroxyethyl]-1,2-phenylene ester [8] [9].

Molecular Formula and Weight Analysis

The molecular formula of bitolterol is C28H31NO5 [1] [2] [3] [8] [7] [9]. The calculated molecular weight is 461.53 g/mol, which closely matches the reported literature values of 461.5494 g/mol [2] and 461.55 g/mol [8] [7]. The elemental composition comprises 72.86% carbon, 6.77% hydrogen, 3.03% nitrogen, and 17.33% oxygen [7] [10].

| Property | Value |

|---|---|

| Molecular Formula | C28H31NO5 [1] [2] |

| Molecular Weight | 461.53 g/mol |

| Carbon Content | 72.86% [7] [10] |

| Hydrogen Content | 6.77% [7] [10] |

| Nitrogen Content | 3.03% [7] [10] |

| Oxygen Content | 17.33% [7] [10] |

The molecule exhibits a high degree of structural complexity, evidenced by its substantial molecular weight and the presence of multiple aromatic rings connected through ester linkages. The relatively high carbon content reflects the presence of three benzene rings and extensive alkyl substitution patterns.

Stereochemical Configuration and Chiral Centers

Bitolterol contains one chiral center [11] [12] [13], specifically located at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. This stereogenic center gives rise to two enantiomers: the (R)-enantiomer and the (S)-enantiomer [14]. The compound is typically encountered as a racemic mixture, containing equal proportions of both stereoisomers [12] [13].

The stereochemical designation in the IUPAC name includes the (RS)- prefix, indicating the racemic nature of the standard preparation [15] [11]. The chiral center is described as having 0 of 1 defined stereocenters [9] [12], meaning that while the molecule possesses inherent chirality, the stereochemical configuration is not specified in the standard nomenclature. The optical activity is designated as (+/-), confirming the racemic composition [12] [13].

From a structure-activity relationship perspective, the R-configuration at the hydroxyl-substituted carbon provides maximal direct activity for beta-adrenergic receptor interaction [11]. This stereochemical requirement reflects the importance of three-dimensional molecular geometry in biological activity, with the spatial arrangement of functional groups critically influencing receptor binding affinity.

Salt Forms: Bitolterol Mesylate Derivatives

Bitolterol mesylate represents the pharmaceutically relevant salt form of the parent compound. The mesylate salt has the molecular formula C29H35NO8S [3] [16] [17] [18] [19] and a molecular weight of 557.66 g/mol [3] [7] [18] [19]. The Chemical Abstracts Service registry number for bitolterol mesylate is 30392-41-7 [3] [7] [17] [18].

The complete IUPAC name for the mesylate salt is 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyloxy)phenyl 4-methylbenzoate; methanesulfonic acid [16] [17]. This systematic name indicates the formation of a salt between the basic amine group of bitolterol and methanesulfonic acid.

| Property | Bitolterol | Bitolterol Mesylate |

|---|---|---|

| Molecular Formula | C28H31NO5 [1] | C29H35NO8S [3] [17] |

| Molecular Weight | 461.53 g/mol | 557.66 g/mol [3] [18] |

| CAS Number | 30392-40-6 [1] | 30392-41-7 [3] [17] |

| Physical State | Solid [8] | White crystalline powder [7] |

| Melting Point | Not specified | 170-172°C [7] |

The mesylate salt formation significantly enhances the aqueous solubility characteristics compared to the free base form. The salt exhibits white crystalline powder appearance with a defined melting point range of 170-172°C [7]. This crystalline nature and defined melting point indicate good chemical stability and pharmaceutical suitability.

The synthesis of bitolterol involves a two-step process that transforms a catechol precursor into the final diester product through strategic chemical modifications [4] [5].

Esterification of 3,4-Dihydroxyphenyl Ethanone

The primary synthetic route begins with the esterification of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, commonly referred to as the catechol precursor [4]. This starting material contains the essential catechol moiety (3,4-dihydroxyphenyl group) that provides the pharmacophoric foundation for beta-2 adrenergic activity.

The esterification process involves the reaction of the catechol precursor with 4-methylbenzoyl chloride (p-toluoyl chloride) [4] [6] [7]. This acylation reaction targets the two hydroxyl groups present on the catechol ring, converting them into ester functionalities. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the phenolic hydroxyl groups act as nucleophiles attacking the electrophilic carbonyl carbon of the acid chloride [6].

The p-toluic acid derivative (4-methylbenzoic acid) serves as the acylating agent in this transformation [5] [6]. The choice of p-toluic acid is strategic, as it provides sufficient lipophilicity to enhance membrane permeability while maintaining the ester bond stability required for controlled release [5]. The methyl substituent on the benzene ring contributes to the compound's overall lipophilic character, facilitating cellular uptake and distribution.

During this esterification step, both meta and para hydroxyl positions of the catechol ring are acylated simultaneously, forming a symmetrical diester structure [8] [5]. This dual esterification is crucial for the prodrug strategy, as it completely masks the catechol functionality that would otherwise be rapidly metabolized by catechol-O-methyltransferase (COMT) [9].

The reaction conditions typically require anhydrous conditions and the presence of a base to neutralize the hydrogen chloride generated during the acylation process [7]. Common bases used include triethylamine or pyridine, which also serve as reaction solvents in some procedures.

Reduction Steps to Active Metabolite

The second critical step involves the reduction of the ketone functionality present in the intermediate compound to form the final secondary alcohol [4]. This reduction transforms the 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone precursor into the corresponding alcohol, creating the characteristic ethanolamine structure essential for beta-2 adrenergic receptor binding [3].

The reduction step is stereoselective, generating a chiral center at the carbon bearing the hydroxyl group [4]. The stereochemistry of this reduction is crucial for biological activity, as the R-configuration typically provides optimal receptor binding affinity [4]. Various reducing agents can be employed for this transformation, including sodium borohydride or lithium aluminum hydride, depending on the specific reaction conditions and selectivity requirements.

This reduction step creates the final bitolterol structure, which maintains the protected catechol functionality through the p-toluate ester groups while establishing the secondary alcohol required for receptor interaction [3]. The resulting compound possesses the molecular formula C28H31NO5 with a molecular weight of 461.55 g/mol [10] [8].

Process Optimization and Yield Considerations

Manufacturing optimization for bitolterol synthesis focuses on maximizing yield while maintaining product purity and minimizing formation of unwanted byproducts [11] [12]. The esterification reaction represents the most critical step for yield optimization, as incomplete acylation or hydrolysis of formed esters can significantly impact overall efficiency.

Temperature control during the esterification process is essential for optimal yields [7]. Typically, the reaction is conducted at moderate temperatures (0-25°C) to prevent decomposition of sensitive starting materials while ensuring complete conversion [7]. Higher temperatures may lead to increased side reactions or ester hydrolysis, reducing overall yields.

Stoichiometric considerations play a crucial role in process optimization . The use of excess 4-methylbenzoyl chloride (typically 2.2-2.5 equivalents) ensures complete esterification of both hydroxyl groups . However, excessive amounts of acylating agent can lead to increased impurity formation and complicate purification procedures.

Reaction time optimization involves balancing complete conversion with minimizing side reactions [14]. Extended reaction times may lead to product degradation or formation of polymeric byproducts, while insufficient reaction time results in incomplete esterification and reduced yields.

Solvent selection affects both reaction efficiency and product isolation [11]. Anhydrous conditions are mandatory to prevent hydrolysis of the acid chloride and formed ester bonds. Common solvents include dichloromethane, chloroform, or acetonitrile, chosen for their ability to dissolve both reactants and products while maintaining chemical inertness.

The reduction step requires careful optimization of reducing agent selection and reaction conditions [14]. Sodium borohydride in protic solvents (methanol or ethanol) provides good selectivity for ketone reduction while minimizing ester hydrolysis. Temperature control during reduction prevents over-reduction or competing reactions.

Purification strategies significantly impact overall process yields [12]. Column chromatography using silica gel with appropriate solvent systems (typically hexane/ethyl acetate gradients) provides effective separation of the desired product from unreacted starting materials and byproducts. Crystallization from suitable solvents can further enhance purity and facilitate large-scale production.

Impurity Profiling and Byproduct Identification

Comprehensive impurity profiling is essential for understanding bitolterol synthesis and ensuring pharmaceutical quality [12] [15]. The complex synthetic pathway generates multiple potential impurities that require identification and quantification for regulatory compliance.

Starting material-related impurities arise from incomplete purification of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone [12]. These may include structural analogs with different amine substituents or hydroxylation patterns on the aromatic ring. Such impurities can carry through the synthetic sequence and appear in the final product.

Esterification-related impurities represent the most significant class of synthetic byproducts [16] [17]. Mono-esterified products result from incomplete reaction, where only one of the two hydroxyl groups undergoes acylation. These compounds retain partial catechol character and may exhibit different pharmacological properties compared to the fully protected diester.

Hydrolysis products can form during synthesis or storage if moisture is present [18] [12]. Partial hydrolysis regenerates mono-ester intermediates, while complete hydrolysis returns to the original catechol precursor. These degradation products are particularly concerning as they may possess different biological activities and stability profiles.

Over-acylation products may form when excess acylating agent reacts with other nucleophilic sites on the molecule [16]. The amine functionality can potentially undergo N-acylation, creating unwanted amide derivatives that lack the required pharmacological activity.

Reduction-related impurities include unreduced ketone-containing intermediates and over-reduction products [14]. Incomplete reduction leaves ketone functionality intact, potentially altering the compound's biological activity. Over-reduction or competing reactions may generate alcohol isomers with incorrect stereochemistry.

Polymeric impurities can form through condensation reactions between multiple molecular units [19]. These high molecular weight species are typically present in trace amounts but require monitoring due to their potential immunogenic properties.

Residual reagent impurities include traces of 4-methylbenzoyl chloride, reducing agents, and organic solvents used during synthesis [12]. These must be controlled below acceptable limits as defined by pharmaceutical guidelines (ICH Q3B).

Analytical methods for impurity identification typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural elucidation [12] [17]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for major impurities requiring identification above threshold limits.

Degradation impurities may form during storage through ester hydrolysis, oxidation of the catechol moiety, or decomposition of the amine functionality [16]. These require long-term stability studies to establish appropriate storage conditions and shelf-life specifications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Bitolterol is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC17 - Bitolterol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Other CAS

Wikipedia

Dates

2: Walker SB, Kradjan WA, Bierman CW. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma. Pharmacotherapy. 1985 May-Jun;5(3):127-37. Review. PubMed PMID: 3895171.

3: Nathan RA, Bodman SF, Storms WW, Mingo TS. Bitolterol mesylate aerosol in adults with steroid-dependent asthma: a comparison with isoproterenol hydrochloride aerosol. Ann Allergy. 1986 Jun;56(6):494-9. PubMed PMID: 3717716.

4: Bierman CW, Kemp JP, Nathan RA. Efficacy and safety of inhaled bitolterol mesylate via metered-dose inhaler in children with asthma. Ann Allergy Asthma Immunol. 1996 Jan;76(1):27-35. PubMed PMID: 8564625.

5: Petty TL, Scoggin CH, Rollins DR, Repsher LH. Bitolterol compared to isoproterenol in advanced chronic obstructive pulmonary disease. Chest. 1984 Sep;86(3):404-8. PubMed PMID: 6380974.

6: Nathan RA, Bernstein IL, Bronsky EA, Bush RK, Chervinsky P, Condemi JJ, Dockhorn RJ, Pinnas JL, Repsher LH. Comparison of the bronchodilator effects of nebulized bitolterol mesylate and isoproterenol hydrochloride in steroid-dependent asthma. J Allergy Clin Immunol. 1987 May;79(5):822-9. PubMed PMID: 3571773.

7: Friedel HA, Brogden RN. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease. Drugs. 1988 Jan;35(1):22-41. Review. PubMed PMID: 3278878.

8: Walker SB, Bierman CW, Pierson WE, Shapiro GG, Furukawa CT, Mingo TS. Bitolterol mesylate in exercise-induced asthma. J Allergy Clin Immunol. 1986 Jan;77(1 Pt 1):32-6. PubMed PMID: 3944373.

9: Kemp JP, Pinnas JL, Tinkelman DG, Meltzer EO, Campbell SC, Orgel HA, Welch MJ, Mingo TS. Comparison of bronchodilator responses with bitolterol mesylate solution with the use of two different nebulizer systems in asthma. J Allergy Clin Immunol. 1986 Mar;77(3):509-15. PubMed PMID: 3950254.

10: Orgel HA, Kemp JP, Tinkelman DG, Webb DR Jr. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma. J Allergy Clin Immunol. 1985 Jan;75(1 Pt 1):55-62. PubMed PMID: 3968329.

11: Nathan RA, Bronsky EA, Dockhorn RJ, Kemp JP. Multicenter dose-ranging study of bitolterol mesylate solution for nebulization in children with asthma. Ann Allergy. 1994 Mar;72(3):209-16. PubMed PMID: 8129213.

12: Hunke WA, Yu AB. Particle-size distribution of bitolterol mesylate solution delivered by four compressed-air nebulizer devices. Am J Hosp Pharm. 1987 Jun;44(6):1392-6. PubMed PMID: 3618619.

13: Nakanishi H, Nakahata N, Ito G, Yoshida H. Comparative heart rate effects of oral administration of bitolterol, terbutaline and trimetoquinol in unanesthetized dogs. Res Commun Chem Pathol Pharmacol. 1980 Apr;28(1):185-8. PubMed PMID: 6104851.

14: Minatoya H. Studies on bitolterol, di-p-toluate ester of N-tert.-butylarterenol: a new long-acting bronchodilator with reduced cardiovascular effects. J Pharmacol Exp Ther. 1978 Sep;206(3):515-27. PubMed PMID: 702319.

15: Kemp JP, Chervinsky P, Orgel HA, Meltzer EO, Noyes JH, Mingo TS. Concomitant bitolterol mesylate aerosol and theophylline for asthma therapy, with 24 hr electrocardiographic monitoring. J Allergy Clin Immunol. 1984 Jan;73(1 Pt 1):32-43. PubMed PMID: 6693665.

16: Harris JB, Ahrens RC, Milavetz G, Annis L, Ries R, Hendricker C. Comparison of the intensity and duration of effects of inhaled bitolterol and albuterol on airway caliber and airway responsiveness to histamine. J Allergy Clin Immunol. 1990 Jun;85(6):1043-9. PubMed PMID: 2191990.

17: Pinnas JL, Bhatt BD, Campbell SC, Kemp JP, Tinkelman DG. Dose-response study of nebulized bitolterol mesylate solution in asthmatic patients. Chest. 1987 Apr;91(4):533-9. PubMed PMID: 3549173.

18: Shargel L, Dorrbecker SA, Levitt M. Physiological disposition and metabolism of N-t-butylarterenol and its di-p-toluate ester (bitolterol) in the rat. Drug Metab Dispos. 1976 Jan-Feb;4(1):65-71. PubMed PMID: 3403.

19: Aimoto T, Ito O, Kimura R, Murata T, Ito K. The influences of the route of administration on the metabolism and excretion of bitolterol, a new bronchodilator, in the rat. Xenobiotica. 1979 Mar;9(3):173-80. PubMed PMID: 473792.

20: Messina MS. Retrospective study of bitolterol mesylate in the treatment of conditions associated with reversible bronchospasm. Adv Ther. 1995 May-Jun;12(3):157-63. PubMed PMID: 10155050.